Iminodiacetonitrile

描述

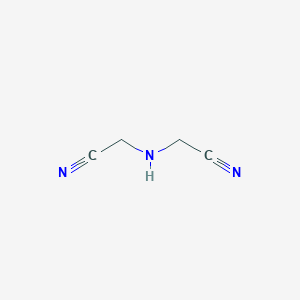

Structure

3D Structure

属性

IUPAC Name |

2-(cyanomethylamino)acetonitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H5N3/c5-1-3-7-4-2-6/h7H,3-4H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BSRDNMMLQYNQQD-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(C#N)NCC#N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H5N3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID3041580 | |

| Record name | Iminodiacetonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID3041580 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

95.10 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Tan to light brown odorless crystals; [Akzo Nobel MSDS] | |

| Record name | Iminodiacetonitrile | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/21030 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

CAS No. |

628-87-5 | |

| Record name | Iminodiacetonitrile | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=628-87-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Iminodiacetonitrile | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000628875 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Iminodiacetonitrile | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=263496 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Acetonitrile, 2,2'-iminobis- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Iminodiacetonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID3041580 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Iminodiacetonitrile | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.010.054 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | IMINODIACETONITRILE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/RID64Y718A | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Synthetic Methodologies and Process Optimization for Iminodiacetonitrile

Established Synthetic Routes to Iminodiacetonitrile

Conventional synthesis of this compound relies on the reaction of fundamental chemical building blocks. The primary pathways involve precursors like prussic acid, hydroxyacetonitrile, and glycolonitrile (B6354644).

Prussic Acid-Based Synthetic Pathways

The synthesis of this compound from prussic acid (hydrogen cyanide, HCN) involves reacting it with formaldehyde (B43269) (CH₂O) and an ammonia (B1221849) source. google.comguidechem.com This method is foundational and serves as a basis for more advanced protocols. The reaction conditions, such as temperature and pH, are critical for optimizing the yield and minimizing the formation of byproducts. google.comgoogle.com

One approach specifies bringing formaldehyde, hydrogen cyanide, and ammonia together simultaneously under reaction conditions. google.com Another method details a process where aqueous ammonia is first cooled, followed by the addition of aqueous formaldehyde and then anhydrous hydrogen cyanide. google.com

Table 1: Prussic Acid-Based Synthesis Parameters

| Reactants | Molar Ratio (NH₃:CH₂O:HCN) | Temperature | pH | Reported Yield | Reference |

|---|---|---|---|---|---|

| Ammonia, Formaldehyde, Hydrogen Cyanide | ~2:3:3 | 0°C to 50°C (preferred 0-25°C) | 5.5 to 6.5 | 64.2% | google.com |

| Ammonia Source, Formaldehyde, Hydrogen Cyanide | Substantially stoichiometric (Ammonia:HCN ~0.4-0.6, CH₂O:HCN ~0.8-1.2) | 30°C to 65°C (preferred 40-55°C) | 1.5 to 5.3 | Not specified | google.com |

Hydroxyacetonitrile-Based Synthetic Pathways

Hydroxyacetonitrile (HOCH₂CN), also known as glycolonitrile, can be directly used as a precursor for this compound synthesis. This pathway is essentially a continuation of the prussic acid route, where formaldehyde and hydrogen cyanide are first reacted to form glycolonitrile. google.com This intermediate is then reacted with ammonia.

The industrial synthesis often involves the reaction of hydroxyacetonitrile with ammonia in an aqueous solution. Key to this process is the control of pH and temperature to prevent the formation of unwanted polymers and byproducts. The reaction is typically carried out in the presence of a buffer solution, such as ammonium (B1175870) sulfate (B86663) and ammonia, to maintain the desired pH range.

Glycolonitrile-Based Synthetic Pathways

Synthesizing this compound from pre-formed glycolonitrile and ammonia is a well-established industrial method that can be performed through either batch or continuous processes. google.comgoogle.comepo.org This approach offers advantages as glycolonitrile is a stable and nonvolatile product that can be stored at ambient temperatures. epo.org

In a batch process , the reaction temperature is typically maintained between 40°C and 150°C. google.comepo.org A crucial aspect of the batch method is the controlled addition of ammonia (or an ammonium salt) to the glycolonitrile at a rate that maintains the reaction pH between 5 and 7. google.comepo.org

The continuous process involves reacting glycolonitrile and ammonia in near-stoichiometric amounts at higher temperatures, ranging from 90°C to 180°C, without the need for pH control. google.comgoogle.com This can be carried out in reactors such as a cascading continuous stirred tank reactor or a tubular reactor, often under pressure to prevent the reaction mass from boiling. epo.org

Table 2: Glycolonitrile-Based Synthesis Parameters

| Process Type | Reactants | Temperature | Pressure | pH Control | Reference |

|---|---|---|---|---|---|

| Batch | Glycolonitrile, Ammonia/Ammonium Salt | 40°C to 150°C | Not specified | Maintained at 5 to 7 | google.comepo.org |

| Continuous | Glycolonitrile, Ammonia/Ammonium Salt | 90°C to 180°C | ~100-200 psig | None required | google.comepo.org |

Reaction Mechanisms and Stoichiometric Considerations in Conventional Synthesis

A significant point of discussion in the literature is the optimal stoichiometry of the reactants. The chemically intuitive stoichiometric equation is: NH₃ + 2 CH₂O + 2 HCN → HN(CH₂CN)₂ + 2 H₂O

However, research has shown that adhering to this 1:2:2 molar ratio does not lead to the isolation of the product. google.com An alternative stoichiometry has been proposed as necessary for achieving the best yield: google.com 4 NH₃ + 6 CH₂O + 6 HCN → 3 HN(CH₂CN)₂ + NH₄⁺ + 6 H₂O

This corresponds to an initial molar ratio of NH₃:CH₂O:HCN of approximately 2:3:3. google.com Conversely, other studies claim that high yields can be achieved under substantially stoichiometric conditions (mole ratio of ammonia to HCN of about 0.4 to 0.6 and formaldehyde to HCN of about 0.8 to 1.2), provided the pH and temperature are strictly controlled to favor the desired reaction pathway and suppress byproduct formation. google.com

Table 3: Stoichiometric Considerations for Prussic Acid-Based Synthesis

| Source | Proposed Molar Ratio (NH₃:CH₂O:HCN) | Key Finding |

|---|---|---|

| U.S. Patent 2,794,044 | ~2:3:3 | States that the conventional 1:2:2 ratio fails to produce the product and this alternative ratio is necessary for good yields. google.com |

| U.S. Patent 4,661,614 | ~0.5:1:1 (Substantially stoichiometric) | Claims that high yields are achievable with stoichiometric amounts if pH and temperature are critically controlled. google.com |

Advanced Synthetic Approaches and Process Innovations

To overcome the limitations of earlier methods, such as long reaction times or critical reaction conditions, advanced synthetic protocols have been developed.

Single-Step Synthesis Protocols

A significant process innovation is the development of a single-step, or "one-pot," synthesis from simple, readily available materials: ammonia, formaldehyde, and hydrogen cyanide. google.com This method simplifies the physical manipulations required by mixing the reactants in an acidified aqueous solution and allowing them to react at a relatively low temperature for several hours. google.com

This protocol avoids the need to pre-form and isolate intermediates like aminoacetonitrile (B1212223) or glycolonitrile. google.com The key factors for success in this single-step synthesis are the specific molar ratio of the reactants (approximately 2:3:3 for NH₃:CH₂O:HCN), maintaining the pH of the solution between 5.5 and 6.5, and controlling the temperature in the range of 0°C to 50°C. google.com The reaction typically requires 10 to 24 hours for completion, after which the this compound product crystallizes from the solution. google.com

Table 4: Single-Step Synthesis Protocol Parameters

| Reactants | Molar Ratio (NH₃:CH₂O:HCN) | Temperature | pH | Reaction Time | Yield | Reference |

|---|---|---|---|---|---|---|

| Ammonia, Formaldehyde, Hydrogen Cyanide | ~2:3:3 | 0°C to 50°C | 5.5 to 6.5 | 10-24 hours | ~64% | google.com |

Continuous Flow Synthesis Methods

Continuous flow synthesis represents a paradigm shift in the manufacturing of chemicals, offering enhanced safety, efficiency, and control over reaction conditions compared to traditional batch methods. flinders.edu.aumdpi.com In the context of this compound (IDAN) synthesis, continuous flow processes have been developed to improve yield, purity, and process scalability. These systems typically involve the continuous feeding of reactants into a reactor where mixing and reaction occur, followed by the continuous removal of the product stream. nih.gov

A common approach involves pumping solutions of formaldehyde, hydrogen cyanide, and an ammonia source into a temperature-controlled reactor. google.com The reaction mixture then flows through a series of reactors or zones where the reaction proceeds to completion. google.com The use of continuous stirred-tank reactors (CSTRs) in series is a documented method for IDAN synthesis. In one example, reactants are continuously fed into a first-stage reactor, and the effluent is then pumped into a second-stage reactor to ensure complete reaction. google.com This setup allows for precise control over residence time, which is a critical parameter in continuous flow synthesis. google.com

The advantages of continuous flow for IDAN synthesis include improved heat transfer, which is crucial for managing the exothermic nature of the reaction, and better control over mixing. mdpi.com These factors contribute to a more consistent product quality and a reduction in the formation of undesirable byproducts. mdpi.comgoogle.com Furthermore, continuous flow systems can be automated, leading to more efficient and reproducible manufacturing processes. flinders.edu.au

Optimization of Reaction Parameters in this compound Synthesis

The synthesis of this compound is highly sensitive to several reaction parameters. Optimizing these parameters is crucial for maximizing yield and purity while minimizing the formation of byproducts.

| Temperature Range (°C) | Effect on Reaction | Reference |

| < 30 | Undesirably long reaction times | google.com |

| 30 - 65 | General operating range | google.com |

| 40 - 55 | Preferred range for optimal balance | google.com |

| > 65 | Increased formation of byproducts | google.com |

| 0 - 50 | Employed to prevent loss of hydrogen cyanide | google.com |

pH Control and its Criticality in Reaction Outcomes

The pH of the reaction medium is a critical parameter in the synthesis of this compound, with tight control being essential for maximizing the yield of the desired product and minimizing the formation of impurities. google.comgoogle.com The optimal pH range for the reaction is generally between 1.5 and 5.5. google.com

At a pH above 5.5, the formation of undesirable byproducts such as glycolonitrile and methylene-bis-iminodiacetonitrile is favored. google.com If the pH drops below approximately 3, the yield of this compound may be undesirably low. google.com A more preferred pH range is often maintained between 3.5 and 5.3. google.com The source of ammonia used in the reaction is a key factor influencing pH control. For instance, if ammonia gas or ammonium hydroxide (B78521) is used, a strong acid like hydrochloric or sulfuric acid must be added to maintain the pH within the desired acidic range. google.com Some processes, however, have been described to operate in a slightly less acidic range of 5.5 to 6.5. google.com

| pH Range | Outcome | Reference |

| < 3 | Low yields of this compound | google.com |

| 1.5 - 5.5 | General operating range | google.com |

| 3.5 - 5.3 | Preferred operating range | google.com |

| > 5.5 | Favors formation of byproducts | google.com |

| 5.5 - 6.5 | Alternative operating range | google.com |

Reactant Ratios and Their Impact on Yield and Side Product Formation

The stoichiometry of the reactants—formaldehyde, hydrogen cyanide, and a source of ammonia—is a crucial factor that significantly impacts the yield and the formation of side products in the synthesis of this compound. google.comgoogle.com It is generally preferred to bring the reactants together under substantially stoichiometric conditions. google.com

| Reactant Ratio | Molar Ratio Range | Reference |

| Formaldehyde to Hydrogen Cyanide | 0.8 - 1.2 | google.com |

| Ammonia to Hydrogen Cyanide | 0.4 - 0.6 | google.com |

| Ammonia:Formaldehyde:Hydrogen Cyanide | ~2:3:3 | google.com |

Residence Time Studies in Continuous Processes

In continuous flow synthesis of this compound, residence time—the average amount of time reactants spend in the reactor—is a critical parameter that must be carefully controlled to ensure high yield and purity. google.comwikipedia.orgstolichem.com The residence time directly influences the extent of the reaction; insufficient time will result in incomplete conversion of reactants, while excessive time can lead to the formation of degradation products or undesirable side reactions. stolichem.comchemrxiv.org

Studies on residence time distribution (RTD) are essential for understanding the behavior of a continuous reactor and for process optimization. wikipedia.orgresearchgate.net RTD analysis helps to characterize the flow patterns within the reactor and can identify issues such as dead zones or short-circuiting, which can negatively impact the reaction outcome. researchgate.net By carefully studying and controlling the residence time, it is possible to optimize the continuous synthesis of this compound for maximum efficiency and product quality. google.comstolichem.com

Purification and Isolation Strategies for High-Purity this compound

Following the synthesis of this compound, a crucial step is the purification and isolation of the compound to achieve the desired high purity. The crude product from the reaction mixture typically contains unreacted starting materials, byproducts, and residual catalysts or solvents. A variety of techniques can be employed to remove these impurities.

One common initial step is the removal of any solid byproducts or unreacted materials through filtration. Subsequently, techniques such as crystallization are often employed. google.com this compound can be crystallized from the reaction mixture, often after cooling to a lower temperature, such as around 0°C, to induce precipitation. google.com The resulting crystals can then be collected by filtration. For further purification, recrystallization from a suitable solvent is a common practice. Lower alcohols, such as methanol (B129727) and ethanol, have been found to be effective solvents for the recrystallization of this compound, yielding a product with higher purity. google.com

In addition to crystallization, other chromatographic techniques can be utilized for purification, especially when very high purity is required. Techniques like column chromatography, including normal phase or reversed-phase chromatography, and semi-preparative High-Performance Liquid Chromatography (HPLC) can be effective in separating this compound from closely related impurities. atlanchimpharma.com The choice of purification strategy depends on the scale of the synthesis and the required final purity of the this compound.

Nanofiltration Techniques for Impurity Removal

Nanofiltration (NF) is a pressure-driven membrane separation process that operates between reverse osmosis and ultrafiltration. It is particularly suited for the separation of small organic molecules from solvents, making it a potentially valuable technique for the purification of this compound. The effectiveness of nanofiltration is based on both size exclusion and electrostatic interactions between the membrane surface and the solutes.

Given that this compound is a small, polar organic molecule with a molecular weight of 95.10 g/mol , a nanofiltration membrane with a suitable molecular weight cut-off (MWCO) could be employed to separate it from larger impurities or to desalt the crude product solution. guanganchengxin.comnih.gov The performance of the nanofiltration process is influenced by several key parameters.

Table 1: Key Parameters for Nanofiltration of this compound

| Parameter | Description | Relevance to this compound Purification |

|---|---|---|

| Membrane Material | Polymeric (e.g., polyamide, polysulfone) or ceramic | The choice of material will affect chemical compatibility and fouling resistance. |

| Molecular Weight Cut-Off (MWCO) | The molecular weight at which 90% of the solute is retained by the membrane | A low MWCO membrane would be required to retain this compound while allowing water and smaller ions to pass through. |

| Operating Pressure | The pressure applied to the feed solution to drive the separation | Higher pressures generally lead to higher flux but also increased energy consumption. |

| Feed Solution pH | The pH of the solution being filtered | The charge of both the membrane and this compound can be influenced by pH, affecting separation efficiency. |

| Temperature | The temperature of the feed solution | Temperature affects solvent viscosity and membrane flux. |

Adsorption and Flocculation Methods in Purification

Adsorption is a surface phenomenon where impurities are removed from a solution by adhering to the surface of a solid adsorbent. For the purification of a polar compound like this compound, polar adsorbents are generally the most effective. column-chromatography.comhawach.com These adsorbents have a high affinity for polar molecules, allowing for the selective removal of impurities with different polarities. hawach.com

Common polar adsorbents that could be utilized for the purification of this compound include silica (B1680970) gel and alumina. youtube.com The selection of the adsorbent and the operational conditions are critical for achieving the desired purity.

Table 2: Potential Adsorbents for this compound Purification

| Adsorbent | Type | Properties | Potential Application in IDAN Purification |

|---|---|---|---|

| Silica Gel (SiO₂) | Polar | High surface area, versatile, suitable for a wide range of polar compounds. column-chromatography.comyoutube.com | Removal of polar impurities that are more or less polar than this compound through column chromatography. |

| Alumina (Al₂O₃) | Polar | Can be acidic, basic, or neutral, providing flexibility in separation. youtube.com | Separation of acidic or basic impurities from the this compound solution. |

| Activated Carbon | Non-polar (primarily) | High porosity and surface area, effective for removing organic contaminants. | Primarily for the removal of non-polar impurities and color from the crude solution. |

| Zeolites | Polar | Crystalline aluminosilicates with a defined pore structure. | Selective adsorption of impurities based on size and polarity. researchgate.net |

This table is based on the general principles of adsorption and the chemical properties of this compound, as specific studies on the adsorption purification of this compound are limited.

Flocculation , on the other hand, is a process where fine particles are caused to clump together into a floc. This technique is widely used in wastewater treatment to remove suspended solids. rsc.orgresearchgate.net However, for the purification of a soluble, small organic molecule like this compound from a solution where impurities are also likely dissolved, flocculation is generally not an applicable or effective method. researchgate.netnih.gov The process is designed for the separation of heterogeneous mixtures (solid-liquid) rather than the purification of components within a homogeneous solution.

Ion Exchange Processes for Enhanced Purity

Ion exchange chromatography is a powerful technique for the purification of ionizable compounds. column-chromatography.com this compound, containing a secondary amino group, is a basic compound and can be protonated to form a cation. nih.gov This property makes it an ideal candidate for purification using cation exchange chromatography . bio-rad.compressbooks.pub

In this process, a solution of crude this compound is passed through a column packed with a cation exchange resin. The resin consists of a solid support with covalently bound negatively charged functional groups. The positively charged (protonated) this compound molecules will bind to the resin, while neutral and negatively charged impurities will pass through. The purified this compound can then be eluted from the resin by changing the pH or increasing the ionic strength of the eluent. This method has been successfully applied for the purification of other amino compounds and amino acids. nih.govnih.gov

Table 3: Principles of Cation Exchange Chromatography for this compound Purification

| Step | Description | Key Parameters |

|---|---|---|

| 1. Equilibration | The cation exchange resin is equilibrated with a buffer at a specific pH. | Buffer composition and pH. |

| 2. Sample Loading | The crude this compound solution (with pH adjusted to ensure protonation) is loaded onto the column. | pH of the sample, flow rate. |

| 3. Washing | The column is washed with the equilibration buffer to remove unbound impurities. | Wash volume, flow rate. |

| 4. Elution | A buffer with a higher pH or higher salt concentration is passed through the column to release the bound this compound. | pH gradient, salt concentration gradient, eluent composition. |

This table outlines the general procedure for cation exchange chromatography as it would be applied to a basic compound like this compound.

Crystallization Techniques

Crystallization is a common and effective method for the final purification of solid organic compounds. The process involves dissolving the crude product in a suitable solvent at an elevated temperature and then allowing the solution to cool, leading to the formation of pure crystals as the solubility decreases. The impurities remain in the mother liquor.

For this compound, which is a solid at room temperature with a melting point of 75-78 °C, crystallization is a viable purification method. guanganchengxin.com It is soluble in water and organic solvents like acetone. guanganchengxin.com

The choice of solvent is crucial for successful crystallization. An ideal solvent should dissolve the compound well at high temperatures but poorly at low temperatures.

Table 4: Crystallization Parameters for this compound

| Parameter | Description | Typical Values/Conditions for this compound |

|---|---|---|

| Solvent | The liquid in which the crude this compound is dissolved. | Water, Methanol, Ethanol, Acetone. guanganchengxin.com |

| Temperature | The temperature at which the crude product is dissolved and at which crystallization occurs. | Dissolution at elevated temperatures, crystallization upon cooling. |

| Cooling Rate | The rate at which the saturated solution is cooled. | Slow cooling generally leads to larger and purer crystals. |

| Agitation | Stirring or mixing of the solution during cooling. | Can influence crystal size and prevent the formation of large agglomerates. |

| Seeding | The addition of a small crystal of pure this compound to induce crystallization. | Can be used to control crystal size and polymorphism. |

This table is compiled from general crystallization principles and available data on this compound properties.

Reactivity, Reaction Mechanisms, and Transformation Pathways of Iminodiacetonitrile

Mechanistic Investigations of Iminodiacetonitrile Reactions

Hydrolysis Reactions and By-product Formation

The hydrolysis of this compound (IDAN) is a significant reaction, particularly for the synthesis of iminodiacetic acid (IDA), an important industrial intermediate. mdpi.comnih.gov Studies have successfully demonstrated the hydrolysis of IDAN in near-critical water without the need for additional catalysts. mdpi.comnih.gov This process is considered a green manufacturing method for iminodiacetic acid. nih.gov

In this reaction, the final products primarily consist of iminodiacetic acid and ammonia (B1221849), with negligible gas formation. mdpi.comnih.gov Research conducted in near-critical water (200–260 °C at 10 MPa) shows that the conversion of IDAN can reach nearly 100%, with a maximum yield of IDA of 92.3 mol% achieved at 210 °C. mdpi.comnih.gov The reaction mechanism is noted to be similar to base-catalyzed reactions of nitriles that occur under less severe conditions. mdpi.comnih.gov Based on the assumption of a first-order reaction, the apparent activation energy for IDAN hydrolysis has been calculated as 45.77 ± 5.26 kJ/mol. mdpi.comnih.gov

| Parameter | Value / Condition | Reference |

|---|---|---|

| Reaction Medium | Near-Critical Water | mdpi.comnih.gov |

| Catalyst | None (self-base catalytic) | mdpi.com |

| Temperature Range | 200–260 °C | mdpi.comnih.gov |

| Pressure | 10 MPa | mdpi.comnih.gov |

| Primary Product | Iminodiacetic acid (IDA) | mdpi.comnih.gov |

| Primary By-product | Ammonia | mdpi.comnih.gov |

| Maximum IDA Yield | 92.3 mol% (at 210 °C) | mdpi.comnih.gov |

| Apparent Activation Energy | 45.77 ± 5.26 kJ/mol | mdpi.comnih.gov |

Polyreactions and Oxidative Transformations

Detailed studies specifically describing the mechanisms of self-polymerization or oxidative transformations of this compound are not extensively available in the provided research. While nitriles as a chemical class can undergo various reactions, specific data on the polyreaction and oxidation pathways originating directly from the this compound molecule itself are limited. Research has been conducted on adding this compound to chloromethylated polymer beads, a process that grafts the molecule onto an existing polymer rather than initiating polymerization of the this compound monomer. researchgate.net

Pyrolysis Product Analysis and Formation Mechanisms

Gas-phase Fourier-transform infrared (FTIR) studies of the pyrolysis of this compound have identified the formation of C-cyanomethanimine (N≡CCH═NH) and ketenimine (CH₂═C═NH). researchgate.net The thermal decomposition of this compound leads to these key intermediates, which undergo further transformations. researchgate.net

C-cyanomethanimine Formation and Isomerism (Z and E)

A primary product of this compound pyrolysis is C-cyanomethanimine, which exists as two geometric isomers: Z and E. researchgate.net Experimental analysis has shown that the Z-isomer is the major product formed during this process. researchgate.net This observation is supported by ab initio molecular orbital calculations, which confirm the greater thermodynamic stability of the Z-isomer over its E-counterpart by a total energy difference of 0.173 to 2.326 kJ/mol. researchgate.net The calculated equilibrium constants (K values) suggest that the concentration of Z-C-cyanomethanimine can be up to three times that of the E-isomer. researchgate.net Further analysis using the Natural Bond Orbital (NBO) technique attributes the preference for the Z-isomer to a remote nN6 → σ*C4-N5 interaction, which provides a stabilization energy of 1.10 kcal/mol. researchgate.net

| Property | Z-Isomer | E-Isomer | Reference |

|---|---|---|---|

| Relative Abundance | Major product | Minor product | researchgate.net |

| Relative Stability | More stable | Less stable | researchgate.net |

| Energy Difference (Z vs E) | Z-isomer is lower in energy by 0.173 to 2.326 kJ/mol | researchgate.net | |

| Stabilizing Interaction | Remote nN6 → σ*C4-N5 interaction (1.10 kcal/mol) | Not specified as the dominant factor | researchgate.net |

Ketenimine Generation and Tautomerization to Acetonitrile

Alongside C-cyanomethanimine, ketenimine is also generated during the pyrolysis of this compound. researchgate.net However, ketenimine is a transient species that readily tautomerizes to the more stable acetonitrile (CH₃C≡N). researchgate.net This transformation involves a unimolecular 1,3-hydrogen shift. researchgate.net Theoretical and computational studies have investigated this tautomerization reaction in detail, proposing a direct pathway for the rearrangement. researchgate.netnih.gov The calculated activation energies for this mechanistic route range from 57.066 to 71.489 kcal/mol, which aligns well with experimental findings. researchgate.net

Intermolecular and Intramolecular Reactivity Studies

Specific experimental or computational studies focusing exclusively on the intermolecular and intramolecular reactivity of this compound are not widely documented. However, the reactivity of chemical compounds is often investigated using established computational methods to understand their electronic structure and potential for non-covalent interactions.

Methodologies such as Density Functional Theory (DFT), Quantum Theory of Atoms In Molecules (QTAIM), and Natural Bond Orbital (NBO) analysis are powerful tools for characterizing such interactions. researchgate.netmdpi.com These approaches can elucidate:

Intramolecular interactions , such as hydrogen bonds within a single molecule, which can influence its conformation and stability.

Intermolecular forces , including hydrogen bonding, electrostatic interactions, and van der Waals forces, which govern how molecules interact with each other in solid or liquid states. nih.gov

While these computational techniques are broadly applied in chemical research, dedicated studies applying them to probe the specific intra- and intermolecular dynamics of this compound are not detailed in the available literature.

Enzyme-Mediated Transformations and Biocatalysis

The biotechnological production of iminodiacetic acid (IDA) from this compound (IDAN) presents an environmentally benign alternative to traditional chemical synthesis methods, which often require harsh conditions and produce significant salt waste. karger.comgoogle.com Biocatalysis, primarily using enzymes known as nitrilases, offers high efficiency and specificity under mild reaction conditions. karger.com

Nitrilase Activity and Specificity towards this compound

Nitrilases (EC 3.5.5.1) are enzymes that catalyze the direct hydrolysis of a nitrile group to a carboxylic acid and ammonia. nih.gov A variety of microorganisms have been identified as sources of nitrilases capable of converting this compound. These enzymes can be broadly classified based on their substrate preferences, such as aliphatic, aromatic, or arylacetonitrilases. nih.gov

Several bacterial strains have been screened for their ability to hydrolyze IDAN. A study identified six nitrilase-producing isolates from 450 bacterial strains, with Lysinibacillus boronitolerans IICT-akl252 being a particularly promising candidate. nih.gov The nitrilase from this strain demonstrated broad substrate specificity, with the ability to hydrolyze aliphatic, aromatic, and heterocyclic nitriles. nih.gov Other microorganisms reported to possess nitrilases active on IDAN include Alcaligenes faecalis, Arthrobacter aurescens, and Acidovorax facilis. researchgate.net

In a comparative study, nitrilases from Acidovorax facilis (AcN), Alcaligenes fecalis (AkN), and Rhodococcus rhodochrous (RkN) were all found to catalyze the conversion of IDAN to IDA. plos.orgfigshare.com However, the AcN enzyme demonstrated significantly higher activity, being 8.8-fold more active for IDAN degradation compared to AkN and RkN. plos.orgfigshare.com Further research has focused on enhancing the catalytic properties of these enzymes. Through protein engineering, a mutant of the A. facilis nitrilase (M3 - F168V/L201N/S192F) was developed, which showed a 41% increase in conversion and a 2.4-fold higher catalytic efficiency towards IDAN than the wild-type enzyme. plos.org Additionally, the nitrilase from Achromobacter insolitus has shown high efficiency, hydrolyzing 630 mM of this compound and achieving an 86% conversion to iminodiacetic acid within one hour. researchgate.net

| Microorganism Source | Enzyme Designation | Relative Activity/Key Finding |

|---|---|---|

| Acidovorax facilis | AcN | 8.8-fold higher activity compared to AkN and RkN. plos.orgfigshare.com |

| Alcaligenes fecalis | AkN | Active on IDAN. plos.org |

| Rhodococcus rhodochrous | RkN | Active on IDAN. plos.org |

| Lysinibacillus boronitolerans | Not designated | Broad substrate specificity (aliphatic, aromatic, heterocyclic). nih.gov |

| Achromobacter insolitus | Not designated | High conversion (86%) of 630 mM IDAN in 1 hour. researchgate.net |

Biotransformation Pathways to Iminodiacetic Acid

This enzymatic pathway is advantageous as it typically occurs in a single step from a process perspective, directly yielding the desired dicarboxylic acid without the formation of amide intermediates, which can occur with other nitrile-converting enzymes like nitrile hydratases. karger.comnih.gov This direct conversion simplifies downstream processing and avoids the use of strong acids or bases required in chemical hydrolysis. google.com

Kinetic Parameters of Enzymatic Conversion

Understanding the kinetic parameters of the enzymatic conversion of this compound is crucial for optimizing the biocatalytic process. The Michaelis-Menten model is often used to describe the kinetics of these reactions, with the key parameters being the Michaelis constant (Km) and the maximum reaction velocity (Vmax). Km represents the substrate concentration at which the reaction rate is half of Vmax and is an indicator of the enzyme's affinity for the substrate.

A study using whole cells of Alcaligenes faecalis ZJUTBX11 determined the kinetic parameters for the biotransformation of IDAN. For free, non-immobilized cells, the Km was found to be (16.8 ± 0.4) mmol L⁻¹ and the Vmax was (108.0 ± 2.7) μmol min⁻¹ g⁻¹ of dry cell mass. researchgate.net For cells encapsulated in alginate-chitosan-alginate (ACA) membranes, the apparent Km was slightly higher at (17.6 ± 0.3) mmol L⁻¹, with a slightly lower Vmax of (97.6 ± 1.2) μmol min⁻¹ g⁻¹ of dry cell mass, suggesting minor mass transfer limitations imposed by the encapsulation matrix. researchgate.net

| Biocatalyst Form | Km (mmol L⁻¹) | Vmax (μmol min⁻¹ g⁻¹ dry cell mass) |

|---|---|---|

| Free Cells | 16.8 ± 0.4 | 108.0 ± 2.7 |

| Encapsulated Cells | 17.6 ± 0.3 | 97.6 ± 1.2 |

Operational Stability and Reusability of Biocatalytic Systems

A significant challenge in the industrial application of biocatalysts is their operational stability and the potential for reuse, which are critical for process economics. openbiotechnologyjournal.com Free enzymes or whole cells can be unstable under operational conditions and difficult to recover from the reaction mixture. karger.com Immobilization is a common strategy to enhance enzyme stability and facilitate catalyst recycling. nih.gov

In the biosynthesis of IDA from IDAN, recombinant Escherichia coli cells expressing the Acidovorax facilis nitrilase were immobilized by entrapment in a polyvinyl alcohol (PVA) and sodium alginate (SA) copolymer. karger.comnih.gov This immobilization significantly improved the operational stability and allowed for easy separation and recycling of the biocatalyst. karger.comnih.gov

Similarly, the encapsulation of Alcaligenes faecalis ZJUTBX11 cells in alginate-chitosan-alginate (ACA) membrane liquid-core capsules was shown to greatly enhance their reusability. researchgate.net After ten repeated cycles of IDAN biotransformation, the encapsulated cells retained 90% of their initial nitrilase activity. researchgate.net In stark contrast, the free cells lost a significant portion of their activity, retaining only 35% after the same number of cycles. researchgate.net The nitrilase from L. boronitolerans also showed good thermal stability, remaining stable for up to one hour at 50 °C. nih.gov These findings underscore the importance of immobilization techniques for developing robust and reusable biocatalytic systems for IDA production.

| Biocatalyst Form | Residual Activity after 10 Cycles |

|---|---|

| Free Cells | 35% |

| Encapsulated Cells | 90% |

Coordination Chemistry and Metal Complexation of Iminodiacetonitrile

Ligand Properties of Iminodiacetonitrile

This compound's molecular structure, featuring nitrogen atoms in both amino and nitrile functionalities, provides sites capable of coordinating to metal centers. cymitquimica.com This ability to donate electron pairs to metal ions underlies its role as a ligand.

Chelating Capabilities with Metal Ions

This compound has been noted for its ability to engage in coordination chemistry, including the formation of complexes with transition metals. cymitquimica.com The related compound, iminodiacetic acid (IDA), which can be synthesized from this compound, is a well-recognized bidentate or tridentate ligand known for its strong chelating capabilities with various metal ions such as copper, nickel, zinc, and cobalt, forming stable chelate rings. cnionresin.comebi.ac.uk While this compound itself differs structurally from iminodiacetic acid, the presence of multiple potential donor sites suggests its capacity for chelation with metal ions, contributing to the stability of the resulting complexes. camachem.com Studies on metal ion adsorption by chelating resins derived from or related to this compound highlight its potential in sequestering metal ions. google.comresearchgate.netresearchgate.net

Donor Atom Characteristics (Nitrile and Amino)

The coordination behavior of this compound stems from its donor atoms: the nitrogen atom in the secondary amino group and the nitrogen atoms within the two nitrile groups. cymitquimica.comalfachemic.com These nitrogen atoms possess lone pairs of electrons that can be donated to metal ions, forming coordinate covalent bonds. The involvement of both amino and nitrile nitrogen atoms allows this compound to potentially act as a multidentate ligand, capable of coordinating to a metal center through one or more of these sites. The specific coordination mode can influence the structure and properties of the resulting metal complex.

Synthesis and Structural Elucidation of this compound Coordination Complexes

Formation of Organometallic Coordination Polymers

This compound can serve as a building block in the construction of organometallic coordination polymers. alfachemic.comresearchgate.netjustia.com222.198.130cqvip.com These polymers are extended structures containing metal centers linked by organic ligands. wikipedia.org The multidentate nature of this compound allows it to bridge between metal ions, leading to the formation of one-, two-, or three-dimensional network structures. wikipedia.org The cyano ligands in this compound, for instance, can facilitate the formation of such polymeric structures by coordinating to metal centers. researchgate.net

Geometrical Preferences in Metal Complexes (e.g., planar tetragonal, tetrahedral)

The geometry around the metal center in this compound complexes is influenced by the metal ion and its coordination environment. For metal ions with a d⁸ electron configuration, such as Pd²⁺ and Ni²⁺, the cyano ligands in this compound can favor the formation of low spin planar tetragonal complexes through dsp² hybridization. researchgate.net Conversely, amino ligands tend to form high spin tetrahedral complexes with M²⁺ ions via sp³ hybridization. researchgate.net The specific metal ion, its oxidation state, and the coordination mode of this compound (whether it acts as a bidentate or potentially tridentate ligand, and which donor atoms are involved) play crucial roles in determining the resulting geometry, which can include planar tetragonal or tetrahedral arrangements, among others depending on the coordination number. chemguide.co.uklibretexts.orglibretexts.orgsavemyexams.comuni-siegen.de

Advanced Applications of this compound-Derived Complexes

Coordination complexes derived from this compound and related ligands show potential in various advanced applications. Metal complexes, in general, have found use in diverse fields, including catalysis, materials science, and biomedical applications. camachem.commdpi.commdpi.comnih.govmdpi.com Specifically, organometallic coordination polymers synthesized using this compound have been explored for applications such as effective bifunctional electrocatalysts in air-cathodes, demonstrating promising performance in rechargeable Zn-air batteries. researchgate.net This highlights the potential of this compound-derived complexes in energy-related technologies.

Catalytic Applications of Metal-Iminodiacetonitrile Complexes

Metal complexes formed with this compound have demonstrated utility in various catalytic applications. The chelating ability of IDAN allows it to bind to metal centers, influencing their electronic and structural properties, which can enhance catalytic activity and selectivity. camachem.com

Research indicates that this compound can be involved in the synthesis of organometallic coordination polymers (OCPs) that serve as precursors for catalysts. For instance, an OCP derived from IDAN has been used to construct a hierarchical N-doped carbon framework encapsulating NiFe nanoparticles, which functions as a highly active and stable catalyst for the oxygen evolution reaction (OER). scispace.com In this context, the unique molecular structure of IDAN facilitates coordination with metal ions like Ni²⁺ and Fe³⁺, leading to the formation of structures such as Ni₂Fe(CN)₆ with Prussian blue analog (PBA) structures. scispace.comsciengine.com

Furthermore, this compound-based catalysts have shown exceptional activity and selectivity in various chemical reactions, contributing to improved efficiency in industrial processes. camachem.com

Electrocatalysis in Energy Conversion and Storage (e.g., ORR/OER)

Metal-iminodiacetonitrile complexes and materials derived from them have emerged as promising electrocatalysts, particularly in the context of energy conversion and storage technologies like rechargeable metal-air batteries. The oxygen reduction reaction (ORR) and oxygen evolution reaction (OER) are key processes in these devices, and developing efficient bifunctional electrocatalysts for both reactions is crucial. scispace.comresearchgate.net

This compound's molecular structure enables the design and construction of organometallic coordination polymers that can be used to synthesize hierarchical N-doped carbon nanosheets anchored with metal hybrids, such as PdNi/Ni. researchgate.net The cyano ligands within IDAN can form low-spin planar tetragonal complexes with certain metal ions (e.g., Pd²⁺ and Ni²⁺), while the amino ligands can form high-spin tetrahedral complexes. researchgate.net This coordination behavior influences the formation of 2D carbon nanosheets and strengthens the interaction between the metal and carbon components after pyrolysis. researchgate.net

Studies have shown that optimized materials derived from IDAN-based OCPs can function as outstanding bifunctional electrocatalysts, exhibiting favorable performance in both ORR and OER. For example, a PdNi/Ni@carbon nanosheet material demonstrated a positive half-wave potential of 0.89 V towards ORR and a low overpotential of 360 mV at 10 mA cm⁻² towards OER, surpassing the performance of some commercial precious-metal benchmarks. researchgate.net Theoretical calculations have been employed to understand the alloying effects and identify active sites in such electrocatalysts. researchgate.net

Another example involves the use of IDAN to form Ni₂Fe(CN)₆ with a PBA structure, which upon pyrolysis yields a hierarchical N-doped carbon framework with encapsulated NiFe nanoparticles (Ni₃Fe@N–C). scispace.com This framework has demonstrated excellent electrocatalytic performance for the OER, with low overpotentials and robust long-term stability, exceeding that of benchmark RuO₂. scispace.com

Precursors for Functional Nanomaterials and Advanced Devices

This compound is recognized for its potential applications in materials science and nanotechnology, particularly as a precursor for the synthesis of functional nanomaterials and advanced devices. camachem.com Its ability to form stable complexes with metal ions is a key factor in this application. camachem.com

Researchers explore the use of IDAN as a precursor for functional nanoparticles, opening avenues for the development of advanced materials and devices. camachem.com For instance, the carbonization of this compound by phosphoric acid can lead to the formation of a graphite (B72142) oxide-like carbogenic material. researchgate.net

Furthermore, this compound has been utilized in the synthesis of chelating resins. cnionresin.com Chelating resins containing iminodiacetic groups, which can be obtained through reactions involving this compound, are capable of forming stable chelating structures with metal ions like Cu²⁺. cnionresin.comresearchgate.net These resins are valuable for applications such as the purification of industrial water, treatment of wastewater, and recovery of valuable metal elements due to their ability to selectively remove metal ions from liquids. google.com The synthesis of such resins can involve amination of chloromethylated cross-linked polystyrene with this compound, followed by hydrolysis. cnionresin.com

Applications of Iminodiacetonitrile in Specialized Chemical Synthesis and Materials Science

Role in Agrochemical Synthesis

Iminodiacetonitrile plays a significant role in the agrochemical industry, primarily as an intermediate in the production of various crop protection chemicals. dataintelo.com The rising global population and the resulting need for increased agricultural productivity drive the demand for effective agrochemicals, in which IDAN is a crucial component. dataintelo.com

Precursor for Glyphosate (B1671968) and its Intermediates

A major application of this compound in agrochemical synthesis is its use as a precursor for the herbicide glyphosate. myskinrecipes.com Glyphosate, a widely used non-selective herbicide, is an organophosphorus compound. orientjchem.org The commercial production of glyphosate often involves the synthesis of iminodiacetic acid (IDA), and this compound is a key intermediate in this process. plos.org

One method for producing IDA involves the hydrolysis of this compound. google.com This process typically treats IDAN with sodium hydroxide (B78521) to yield an IDA sodium salt, which is then converted to iminodiacetic acid by adding concentrated inorganic acids. plos.org Another process, known as the HCN process for glyphosate production, utilizes hydrogen cyanide (HCN) and IDAN as key intermediates. rsc.org In this process, HCN reacts with formaldehyde (B43269) to form cyanohydrin, which subsequently reacts with ammonia (B1221849) to produce this compound. rsc.org The IDAN is then hydrolyzed to disodium (B8443419) iminodiacetic acid (DSIDA), which is further reacted with phosphorus trichloride (B1173362) (PCl₃) and formaldehyde to produce N-phosphonomethyliminodiacetic acid (PMIDA), an intermediate in glyphosate synthesis. rsc.org

Synthesis of Herbicides, Pesticides, and Fungicides

Beyond its role in glyphosate production, this compound is broadly used in the synthesis of other herbicides, pesticides, and fungicides. camachem.com Its application in these areas aids in crop protection and contributes to improving agricultural productivity. camachem.com The compound serves as a precursor for various organic phosphorus compounds used as pesticides. orientjchem.org

Applications in Pharmaceutical Synthesis

This compound is a valuable intermediate in the pharmaceutical sector, contributing to the synthesis of various medicinal compounds. dataintelo.com Its essential role in drug synthesis is a significant factor driving its market demand. dataintelo.com

Building Block for Biologically Active Compounds

This compound serves as a key building block for synthesizing biologically active compounds. camachem.com Its incorporation into molecular structures aids in the development of new drugs. camachem.com The compound's ability to act as a building block for various active pharmaceutical ingredients (APIs) enhances its appeal in the pharmaceutical market. pmarketresearch.com

Synthesis of Active Pharmaceutical Ingredients (APIs)

This compound is a crucial intermediate in the synthesis of a variety of active pharmaceutical ingredients (APIs). dataintelo.com It is utilized in the synthesis of heterocyclic compounds, which are prevalent in many pharmacologically active natural and synthetic compounds. nordmann.globalsigmaaldrich.com The ongoing advancements in the pharmaceutical industry and the focus on drug discovery and development are increasing the demand for high-quality chemical intermediates like this compound for API synthesis. dataintelo.com

Polymer Science and Material Enhancement

This compound also finds applications in polymer science and the enhancement of material properties. camachem.com Researchers explore its unique structure to improve polymer performance and develop novel materials. camachem.com

The compound's ability to form stable complexes with metal ions is recognized for its potential applications in materials science and nanotechnology, promising novel materials with enhanced properties. camachem.com For instance, this compound has been used to modify polymer beads, such as poly(glycidyl methacrylate) (PGMA) beads, as an initial step in functionalizing them with groups like amidoxime. researchgate.net This modification can alter the surface morphology and thermal behavior of the polymer. researchgate.net

Furthermore, this compound has been explored in the synthesis of novel organometallic coordination polymers for the creation of materials like hierarchical N-doped carbon nanosheets anchored with metal hybrids. researchgate.net The cyano ligands in this compound can form complexes with metal ions, which can influence the formation of two-dimensional carbon nanosheets and strengthen metal-carbon interactions after pyrolysis, leading to materials with potential applications as electrocatalysts. researchgate.net

While specific detailed research findings and data tables directly linking this compound to the final properties of a wide range of enhanced materials were not extensively available in the search results, its use as a modifier and a component in the synthesis of complex structures highlights its potential in developing polymers and materials with tailored characteristics.

Monomer in Polymer Synthesis

This compound serves as a key building block for polymer scientists, who utilize its structure to enhance polymer performance camachem.com. It can be incorporated into polymer structures through various synthetic routes. For instance, this compound has been attached to chloromethylated polymer beads, leading to the formation of chelating ion exchange resins researchgate.net. This process involves the reaction of this compound with the chloromethylated polymer backbone researchgate.net.

Furthermore, this compound has been employed in the synthesis of organometallic coordination polymers (OCPs) researchgate.net. These polymers can serve as precursors for other advanced materials researchgate.net. This compound's versatility allows its use as a monomer in various chemical processes, including the creation of heteropolymers and homopolymers google.com. It can also function as a polymeric modifier or initiator in polymerization reactions google.com. The modification of poly(glycidyl methacrylate) beads with this compound is another example of its use in polymer synthesis, followed by further modification to introduce functional groups like amidoximes researchgate.net.

Research on Polymer Blends and Composites

Research has explored the potential of incorporating this compound into polymer blends and composites to enhance material properties pmarketresearch.com. Polymer blending is a recognized approach to modify the characteristics of polymeric materials, resulting in properties that differ from those of the individual components frontiersin.org. While the specific details of this compound's role in various polymer blends and composites are an area of ongoing research, its ability to enhance thermal stability and form complexes with metal ions suggests its potential as an additive or component in such systems camachem.compmarketresearch.com. Research into polymer blends and composites incorporating IDAN has revealed its potential in enhancing material properties, such as thermal stability pmarketresearch.com.

Precursor for Dendritic and Hyperbranched Polymers

This compound serves as a valuable precursor in the synthesis of complex branched polymer architectures, specifically dendritic and hyperbranched polymers google.comgoogle.com. It can be used as a starting core or as a branch cell reagent in the controlled synthesis of dendritic structures google.comgoogle.com. A notable example involves the reaction of pentaerythritol (B129877) tetraglycidyl ether with this compound to synthesize dendritic polymers google.comgoogle.com. This approach allows for the rapid and precise construction of dendritic structures generation by generation google.comgoogle.com. Hyperbranched polymers, characterized by their polydisperse and imperfectly branched structures, share some properties with perfect dendrimers and are often more cost-effective to produce sigmaaldrich.com. While this compound is explicitly documented as a precursor for dendritic polymers google.comgoogle.com, the close relationship between dendritic and hyperbranched architectures suggests potential research avenues for its use in hyperbranched systems as well.

Supramolecular Chemistry and Self-Assembly

This compound's ability to chelate metal ions makes it particularly relevant in supramolecular chemistry and the design of self-assembling systems.

Formation of Supramolecular Assemblies

This compound's chelating properties, enabling it to form stable complexes with metal ions, are fundamental to its role in the formation of supramolecular assemblies camachem.com. These metal-ligand coordination interactions are a key driving force in the construction of ordered supramolecular structures aceec.ac.in. This compound has been shown to induce the synthesis of two-dimensional materials, such as carbon nanosheets anchored with metal hybrids, through the formation of organometallic coordination polymers (OCPs) researchgate.net. This process involves the coordination of this compound with metal ions like palladium and nickel researchgate.net. The formation of these OCPs is a direct example of this compound facilitating the creation of complex supramolecular assemblies researchgate.net.

Design of Ordered Structures and Nanoparticles

This compound is explored by researchers as a precursor for the development of functional nanoparticles camachem.com. Its use in inducing the synthesis of two-dimensional PdNi/Ni@carbon nanosheets demonstrates its utility in designing ordered structures at the nanoscale researchgate.net. The hierarchical N-doped carbon nanosheets anchored with PdNi/Ni hybrids are synthesized using an organometallic coordination polymer derived from this compound, highlighting its role in creating well-defined nanoscale architectures researchgate.net. The cyano ligands within this compound contribute to the formation of these 2D carbon nanosheets through complexation with metal ions researchgate.net. While this compound itself may not always form the final nanoparticle structure directly, its role as a precursor or a component in the self-assembly process is significant for the design of ordered functional materials at the nanoscale.

Advanced Analytical and Computational Investigations

Analytical Methodologies Involving Iminodiacetonitrile

This compound's ability to interact with other substances, particularly metal ions, is leveraged in various analytical methodologies. camachem.com

Use in Chromatography and Spectroscopy

This compound exhibits chelating properties, forming stable complexes with metal ions. camachem.com This characteristic is utilized in analytical techniques such as chromatography and spectroscopy, where these complexes can be employed as chelating agents for the detection and separation of metal ions. camachem.com Chromatography is a widely used technique for separating components of a mixture, and its effectiveness relies on the differential interaction of analytes with a stationary phase as they are carried by a mobile phase. nih.govwhitman.edu Spectroscopy, on the other hand, involves the study of the interaction between matter and electromagnetic radiation, providing information about the structure and properties of substances. The chelating behavior of this compound can influence the separation and detection of metal ions in these methods.

This compound has also been specifically investigated in gas chromatography for the determination of itself and related compounds like nitrilotrisacetonitrile and hexamethylenetetramine. oup.com

Studies on Interference in Cyanide Determination

This compound has been identified as a potential interferent in the determination of cyanide. nih.govthermofisher.comfishersci.be Studies have investigated the interference of nitriles, including this compound, and isonitriles in cyanide determination using methods such as the pyridine-barbituric acid direct spectrophotometric method and a microdiffusion-potentiometric method employing an ion-selective electrode. nih.gov It has been concluded that both nitriles and isonitriles should be considered as interferents in these methods. nih.gov The level of interference generally increases with the ratio of the interfering compound to cyanide and is most significant at low cyanide concentrations. nih.gov This highlights the importance of considering the presence of this compound and other nitriles when analyzing samples for cyanide content to ensure accurate results.

Computational Chemistry and Theoretical Modeling

Computational chemistry and theoretical modeling techniques are employed to gain deeper insights into the electronic structure, stability, and interactions of this compound.

Electronic Structure Calculations and Density Functional Theory (DFT)

Electronic structure calculations, particularly those utilizing Density Functional Theory (DFT), are powerful tools for investigating the properties of molecules. wikipedia.orgyoutube.comnorthwestern.edu DFT is a computational quantum mechanical method used to study the electronic structure of atoms, molecules, and condensed phases. wikipedia.org It allows for the prediction of various properties, including bond lengths, binding energies, and electronic states. youtube.comaps.org

DFT calculations have been applied in studies involving this compound or related systems to characterize electronic structures and reaction kinetics. researchgate.netdicp.ac.cn These calculations can provide insights into the distribution of electrons within the molecule and how this distribution influences its reactivity and interactions. Accurate charge densities obtained from DFT calculations are essential for reliable predictions of chemical properties. arxiv.org

Ab Initio Molecular Orbital Calculations

Ab initio molecular orbital calculations are another class of computational methods used to study molecular systems from first principles, without the use of experimental data in the calculation itself. northwestern.eduwiley.com These calculations aim to solve the electronic Schrödinger equation to determine the wavefunction and energy of a molecule. northwestern.edustackexchange.com

Ab initio molecular orbital calculations, including methods like MP2, have been applied in studies related to the thermal dissociation products of this compound. researchgate.net These calculations can help characterize the kinetics of reactions and estimate the optimized geometries and electronic energies of reactants, transition states, and products. researchgate.net Such theoretical investigations contribute to understanding the reaction pathways and stability of this compound under different conditions.

Prediction of Reaction Pathway Energetics and Kinetics

Computational chemistry methods, particularly Density Functional Theory (DFT) and ab initio molecular orbital calculations, are valuable tools for investigating the reaction pathways, energetics, and kinetics associated with this compound and its related compounds. These methods allow for the characterization of reactants, transition states, and products, providing insights into the energy barriers and reaction rates. researchgate.netsmu.edumdpi.com

Studies on the pyrolysis products of this compound, for instance, have utilized ab initio molecular orbital calculations (MP2) and DFT (B3LYP) with various basis sets (e.g., 6-311++G(d,p) and aug-cc-pvdz) to understand the kinetics of thermal dissociation reactions. researchgate.net These calculations can estimate optimized geometries and electronic energies, aiding in the proposal of reaction mechanisms, such as concerted proton migration and abstraction. researchgate.net

Furthermore, computational studies can explore the thermochemical and vibrational properties of isomers involved in reactions, determining their relative energy stability and equilibrium constants. researchgate.netnih.gov Anharmonic treatments can significantly affect the calculated vibrational behavior and rate constants. researchgate.net Techniques like Natural Bond Orbital (NBO) analysis can provide further insights into stabilizing interactions within molecules. nih.gov

Computational modeling can identify likely reaction pathways and their associated free energy barriers, which can be consistent with experimentally determined reaction rates. ljmu.ac.uk The energetics calculated for different pathways can help distinguish between possible mechanisms, such as those involving or lacking protonation steps. ljmu.ac.uk

Data derived from such calculations often includes:

Optimized geometries of reactants, transition states, and products.

Electronic and free energies of these species.

Energy barriers for specific reaction steps.

Vibrational frequencies.

Equilibrium and rate constants.

These data points are critical for predicting the feasibility and speed of different reaction routes.

Simulation of Molecular Dynamics and Properties

Molecular dynamics (MD) simulations are employed to study the structural, dynamical, and thermodynamical properties of molecular systems over time. encyclopedia.pubwikipedia.org While specific detailed MD simulations solely focused on this compound were not extensively found in the search results, the principles of MD simulations are broadly applicable to understanding the behavior of such molecules. encyclopedia.pubwikipedia.org

MD simulations can provide insights into the conformational dynamics of molecules and their interactions. encyclopedia.pub They are based on numerical methods to simulate the motion of particles, although long simulations can accumulate errors. wikipedia.org The design of MD simulations involves selecting appropriate simulation size, timestep, and duration to capture relevant time scales of molecular processes. wikipedia.org

In the context of this compound, MD simulations could potentially be used to:

Explore its flexibility and preferred conformations in different environments (e.g., gas phase, solution).

Study its interactions with other molecules or surfaces.

Investigate the dynamics of bond formation or cleavage during reactions.

Predict thermodynamic properties.

Ab initio molecular dynamics (AIMD) simulations, which combine quantum mechanical calculations with MD, can provide a more accurate description of molecular behavior, particularly for systems where electronic structure changes are important. dicp.ac.cnresearchgate.net

Computational Studies of Catalytic Systems and Active Sites

Computational studies, particularly those utilizing DFT, are widely applied to investigate catalytic systems and identify active sites involved in chemical transformations. frontiersin.orgtue.nlresearchgate.net While direct studies focusing on this compound as a substrate in computationally investigated catalytic systems were not prominently featured, the methodologies used in computational catalysis are relevant to potential reactions involving this compound.

Computational catalysis aims to understand the atomic-scale mechanisms of catalytic processes, determine the nature of active sites, and predict reaction rates on catalysts. frontiersin.orgtue.nl DFT is a common method due to its balance of accuracy and computational cost, especially for studying the energetics of active sites in homogeneous and heterogeneous catalysis. frontiersin.org

Challenges in computational catalysis include dealing with the complexity and dynamic nature of catalysts, modeling large ligands, and accurately accounting for solvation effects. frontiersin.org Despite these challenges, computational studies can guide experimentalists in interpreting spectroscopic data and identifying active sites. frontiersin.org

In the context of reactions potentially involving this compound, computational studies of catalytic systems could focus on:

Investigating how catalysts interact with this compound.

Identifying the specific atoms or sites on a catalyst surface or within a molecular catalyst that facilitate the reaction.

Calculating the energy barriers for catalyzed reactions compared to uncatalyzed ones.

Understanding the role of the catalyst in stabilizing transition states or activating reactants.

These studies contribute to a knowledge-driven approach to catalyst design, aiming to optimize catalytic performance and reduce the reliance on empirical methods. tue.nlkit.edu

Sustainability and Environmental Research Perspectives in Iminodiacetonitrile Production

Green Chemistry Principles in Synthetic Route Design

The application of green chemistry principles to the synthesis of iminodiacetonitrile and related nitriles aims to reduce or eliminate the use and generation of hazardous substances, minimize waste, and improve energy efficiency acs.orgmdpi.comlaxai.com. Traditional methods for synthesizing nitriles have often involved the use of toxic cyanides, posing significant environmental and safety concerns capes.gov.brnih.gov. Green chemistry seeks to develop more sustainable and cost-efficient alternatives capes.gov.brnih.gov.

One promising area involves the use of environmentally benign catalysts and reaction conditions. Research into the green synthesis of nitriles has explored solvent-free reactions, microwave irradiation, ultrasound-assisted synthesis, and the use of eco-friendly catalysts such as deep eutectic solvents, non-noble metal oxides, and nanoscale iron oxide mdpi.comcapes.gov.brnih.govajgreenchem.comorganic-chemistry.orgrsc.orgnih.gov. These approaches offer advantages such as reduced reaction times, lower energy consumption, and simplified workup procedures compared to conventional methods mdpi.comorganic-chemistry.orgnih.gov.

Biotransformation, utilizing enzymes like nitrilases, represents a significant advancement in applying green chemistry to the conversion of nitriles, including the hydrolysis of this compound to iminodiacetic acid nih.govacs.orgplos.orgdoi.orgresearchgate.net. Enzymatic reactions typically occur under mild conditions (e.g., ambient temperature and pressure) and aqueous environments, minimizing the need for harsh chemicals and reducing waste generation nih.govplos.org. This aligns well with green chemistry principles by offering an environmentally friendly alternative to traditional chemical hydrolysis methods nih.govplos.org.

Waste Minimization and Energy Consumption Reduction in Industrial Processes

Minimizing waste and reducing energy consumption are critical aspects of sustainable this compound production. Traditional industrial processes for converting this compound to iminodiacetic acid, particularly for glyphosate (B1671968) production, have been associated with significant environmental burdens. These methods often require strong acids and bases, leading to the generation of substantial amounts of wastewater and salt byproducts nih.gov. One estimate suggests that the traditional process can produce approximately 12 tons of wastewater and 1.2 tons of sodium chloride byproduct per ton of glyphosate nih.gov.

Efforts to address these issues include the development of improved processes that focus on reducing material consumption and enhancing the recovery and recycling of byproducts. For instance, a new deamination process for preparing amino acids from nitrile compounds, such as this compound, aims to significantly improve the removal and recovery rate of ammonia (B1221849), thereby reducing material consumption and environmental pressure google.com. This process also focuses on reducing energy consumption and equipment investment google.com.

Reducing energy consumption in industrial chemical processes is another key sustainability goal sspseals.comnephronnitrile.compmarketresearch.comenergy.gov. While specific data on energy consumption for this compound production is not extensively detailed in the search results, the broader context of nitrile and petrochemical production highlights the energy-intensive nature of these industries sspseals.comnitrilhandschuhe.chbsthealth.com.au. Innovations in green chemistry and process engineering, such as the use of more efficient catalysts and optimized reaction conditions, contribute to lowering the energy demand organic-chemistry.orgpmarketresearch.com. Implementing best practices and incorporating state-of-the-art equipment, including closed-loop systems for water usage, can lead to significant energy savings and a reduced carbon footprint in chemical manufacturing nephronnitrile.comenergy.gov.

Development of Eco-friendly Synthetic Methods

The development of eco-friendly synthetic methods for this compound and its downstream products is an active area of research. Beyond the application of general green chemistry principles, specific alternative synthetic routes are being explored to minimize environmental impact.

Biocatalysis, particularly the use of nitrilase enzymes, stands out as a significant eco-friendly method for the conversion of this compound to iminodiacetic acid nih.govacs.orgplos.orgdoi.orgresearchgate.net. This enzymatic hydrolysis offers a milder and more environmentally benign route compared to traditional chemical hydrolysis, operating under less severe temperature and pressure conditions and avoiding the generation of large quantities of salt waste nih.govplos.org. Research in this area focuses on identifying and improving nitrilase enzymes with enhanced activity and selectivity towards this compound nih.govplos.orgdoi.org.

Another avenue for developing eco-friendly methods involves exploring alternative starting materials and reaction pathways for the synthesis of this compound itself. The goal is to utilize readily available and simple compounds while minimizing hazardous intermediates and byproducts google.com. Although specific detailed eco-friendly synthetic routes solely for this compound were not extensively described, the broader research into green nitrile synthesis using techniques like microwave and ultrasound irradiation, solvent-free conditions, and novel catalytic systems (e.g., deep eutectic solvents, non-noble metal oxides) indicates potential directions for developing more sustainable IDAN production methods in the future mdpi.comcapes.gov.brnih.govajgreenchem.comorganic-chemistry.orgrsc.orgnih.gov. The shift towards bio-based feedstocks in the broader nitrile industry also suggests a potential for more sustainable raw material sourcing for this compound production nephronnitrile.com.

The continuous development and implementation of these eco-friendly synthetic methods are crucial for reducing the environmental footprint associated with this compound production and its role in various industrial applications.

常见问题